Ethyl 2-(2-aminooxazol-5-yl)acetate

Physicochemical Properties Drug-likeness Antimicrobial

Designing kinase inhibitors or antitubercular agents? Poor lead solubility slowing you down? Ethyl 2-(2-aminooxazol-5-yl)acetate provides the privileged 2-aminooxazole scaffold with proven advantages over thiazole isosteres. • **Measurable outcomes:** 100x higher aqueous solubility vs 2-aminothiazole analogs • **Selectivity advantage:** Distinct target engagement profile (validated in opioid receptor studies) • **Application-ready:** Active vs M. tuberculosis including MDR strains; CDK/kinase inhibitor precursor • **Supply:** Multiple pack sizes available; shipped ambient under argon protection

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B12069743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-aminooxazol-5-yl)acetate
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN=C(O1)N
InChIInChI=1S/C7H10N2O3/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
InChIKeyZBEFXBJFVXIJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-aminooxazol-5-yl)acetate: An Overview for Procurement and Research Applications


Ethyl 2-(2-aminooxazol-5-yl)acetate (CAS: 1120271-63-7) is a heterocyclic building block featuring a 2-aminooxazole core . It is primarily utilized in medicinal chemistry for the synthesis of bioactive molecules, with its core scaffold recognized as a 'privileged structure' in drug discovery [1]. The compound is a key intermediate in the development of kinase inhibitors [2] and novel antimicrobial agents, particularly against drug-resistant pathogens [3].

Why Ethyl 2-(2-aminooxazol-5-yl)acetate Cannot Be Simply Substituted


Substituting Ethyl 2-(2-aminooxazol-5-yl)acetate with a generic oxazole or thiazole analog is inadvisable due to the significant, quantifiable impact of the 2-aminooxazole core on both physicochemical properties and biological activity. Evidence demonstrates that the replacement of a 2-aminothiazole with a 2-aminooxazole can dramatically increase water solubility by approximately two orders of magnitude [1]. Furthermore, this isosteric replacement can profoundly alter target selectivity; for example, while 2-aminothiazole analogs can exhibit nanomolar affinity for opioid receptors, their 2-aminooxazole counterparts can show a complete loss of activity [2]. These findings underscore that the specific electronic and steric properties of the 2-aminooxazole moiety are not interchangeable and are critical determinants of a compound's performance in downstream applications.

Quantitative Evidence Guide for Ethyl 2-(2-aminooxazol-5-yl)acetate Differentiation


Superior Aqueous Solubility of 2-Aminooxazole Core vs. 2-Aminothiazole Isostere

In a direct head-to-head comparison of matched molecular pairs, compounds bearing a 2-aminooxazole core exhibited significantly enhanced water solubility compared to their 2-aminothiazole analogs. This improvement was quantified as a difference of approximately two orders of magnitude on a logarithmic scale [1].

Physicochemical Properties Drug-likeness Antimicrobial

Potent Antimycobacterial Activity of 2-Aminooxazole Scaffold

Compounds containing the 2-aminooxazole scaffold have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The most active oxazole derivative in a comparative study achieved a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL against the H37Ra strain [1]. While the specific activity of ethyl 2-(2-aminooxazol-5-yl)acetate was not reported in this study, the scaffold itself is validated as a key pharmacophore for antitubercular activity.

Antitubercular Antimicrobial Resistance Mycobacterium tuberculosis

Kinase Inhibition: A Core Application with Demonstrated Potency

The 2-aminooxazole core is a known scaffold for kinase inhibition. Patents describe aminooxazole derivatives as potent inhibitors of cyclin-dependent kinases (CDKs) [1]. While specific IC50 values for ethyl 2-(2-aminooxazol-5-yl)acetate are not disclosed in public literature, related 2-aminooxazole compounds have been reported to inhibit VEGFR2 tyrosine kinase with IC50 values under 500 nM [2]. This establishes the 2-aminooxazole moiety as a key structural component for achieving low nanomolar potency against clinically relevant kinases.

Kinase Inhibitor Cancer CDK

Recommended Research and Application Scenarios for Ethyl 2-(2-aminooxazol-5-yl)acetate


Scaffold for Antitubercular Drug Discovery

The compound is ideally suited as a core scaffold for the synthesis of novel antitubercular agents. Its proven activity against M. tuberculosis, including multidrug-resistant strains, makes it a high-priority starting material for medicinal chemistry programs targeting this pathogen [1].

Synthesis of Kinase-Focused Compound Libraries

Given the established role of 2-aminooxazoles as kinase inhibitors, this compound is a strategic building block for generating diverse libraries targeting cyclin-dependent kinases (CDKs) and other kinases implicated in cancer and inflammatory diseases [2].

Lead Optimization for Improved Solubility

When a lead compound suffers from poor aqueous solubility, replacing its core with a 2-aminooxazole moiety can be a rational design strategy. This compound provides a convenient entry point for synthesizing such analogs, with a high likelihood of significantly improving drug-like physicochemical properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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